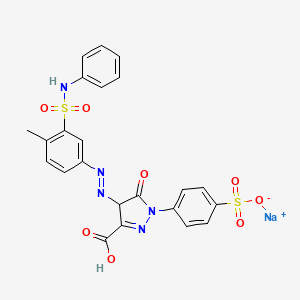
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is a complex organic compound that belongs to the class of anthracene derivatives. This compound is characterized by its unique structure, which includes a sulfonate group, an ethoxybenzene moiety, and a dihydro-dioxo-anthracene core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate involves multiple steps, starting with the preparation of the anthracene core. The key steps include:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of cyclization reactions involving aromatic precursors.
Introduction of the Dihydro-Dioxo Groups: The dihydro-dioxo groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Trimethylcyclohexyl Group: The trimethylcyclohexyl group is attached via a nucleophilic substitution reaction, typically using a cyclohexylamine derivative.
Sulfonation and Ethoxylation: The final steps involve sulfonation using sulfur trioxide or chlorosulfonic acid, followed by ethoxylation using ethylene oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the anthracene core and other intermediates.
Continuous Flow Reactions: Use of continuous flow reactors to ensure efficient and consistent production.
Purification and Crystallization: Purification through recrystallization and chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dihydro-dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can modify the ethoxybenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Modified ethoxybenzene derivatives.
科学研究应用
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of cellular processes and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The mechanism involves:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with DNA: Intercalation into DNA strands, affecting replication and transcription processes.
Signal Transduction: Modulation of signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- Benzenesulfonic acid,5-[[9,10-dihydro-9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]-1-anthracenyl]amino]-2-ethoxy-,sodium salt .
- 2-[(4-hydroxy-9,10-dioxo-1-anthracenyl)amino]benzoic acid .
- Benzoic acid,4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-,butyl ester .
Uniqueness
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various research fields make it a valuable compound for scientific studies.
属性
CAS 编号 |
79135-79-8 |
|---|---|
分子式 |
C31H33N2NaO6S |
分子量 |
584.7 g/mol |
IUPAC 名称 |
sodium;5-[[9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]anthracen-1-yl]amino]-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C31H34N2O6S.Na/c1-5-39-25-13-10-19(15-26(25)40(36,37)38)32-23-11-12-24(33-20-14-18(2)16-31(3,4)17-20)28-27(23)29(34)21-8-6-7-9-22(21)30(28)35;/h6-13,15,18,20,32-33H,5,14,16-17H2,1-4H3,(H,36,37,38);/q;+1/p-1 |
InChI 键 |
ILMFZRGAFXBIQD-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4CC(CC(C4)(C)C)C)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





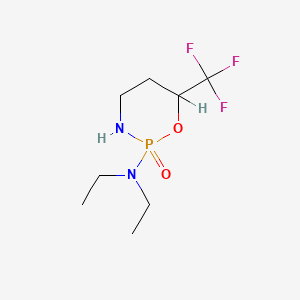
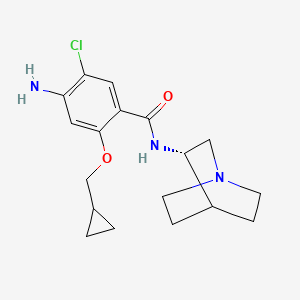
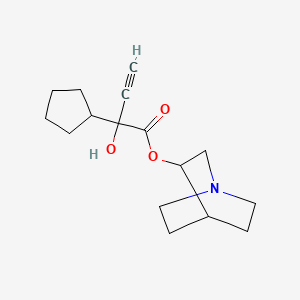
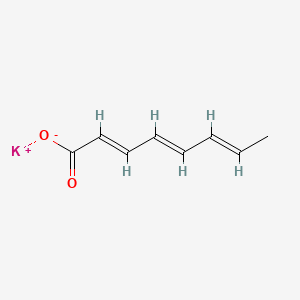

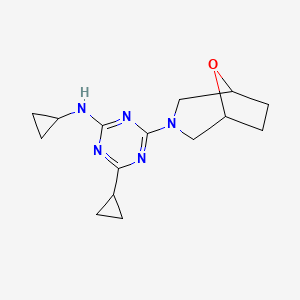
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
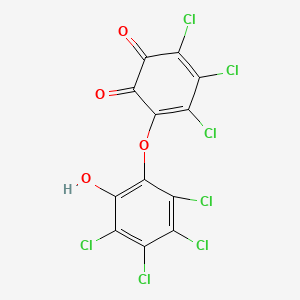
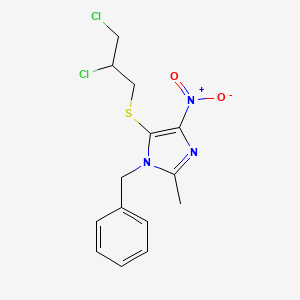
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)
